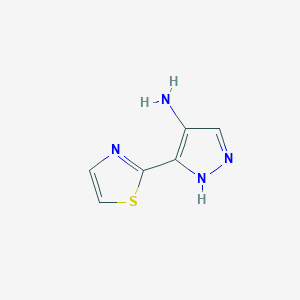

3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine

概要

説明

3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that contains both thiazole and pyrazole rings. Thiazole is a five-membered ring containing sulfur and nitrogen atoms, while pyrazole is a five-membered ring with two nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of thiosemicarbazide with α-haloketones to form the thiazole ring, followed by cyclization with hydrazine derivatives to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity .

化学反応の分析

Nucleophilic Substitution Reactions

The amine group at position 4 participates in nucleophilic substitution reactions. For example:

-

Condensation with α-keto esters :

Reaction with ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate in n-BuOH under acid catalysis (p-TsOH) yields 5-(3,4-dichlorophenyl)-3-(4-methylthiazol-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (65% yield) .

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate | n-BuOH, p-TsOH, reflux | Pyrazolo[1,5-a]pyrimidin-7(4H)-one | 65% |

Cyclocondensation Reactions

The amine and thiazole moieties enable cyclization to form fused heterocycles:

-

Thiazole-pyrazole hybrids :

Cyclocondensation with 2-bromo-1-(1,3-diphenyl-1H-pyrazol-4-yl)ethanone and N-aryl thioureas produces N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives . -

Triazole-thiazole hybrids :

Reaction with 4-bromoacetyl-1,2,3-triazoles yields 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles (84–87% yield) .

Mechanistic Pathway :

-

Nucleophilic attack by the pyrazole amine on electrophilic carbonyl carbons.

-

Cyclization via intramolecular dehydration or halogen displacement.

Cross-Coupling Reactions

The thiazole ring participates in metal-catalyzed cross-couplings:

-

Suzuki-Miyaura coupling :

PdCl₂(dppf)·DCM-mediated coupling with boronic acids introduces aryl/heteroaryl groups at the thiazole C2 position . -

Buchwald-Hartwig amination :

Functionalization of chlorinated pyrimidines with aminopyrazoles under palladium catalysis .

Reductive Functionalization

The amine group undergoes reductive alkylation:

-

Reductive amination :

Treatment with aldehydes/ketones under hydrogenation conditions introduces alkyl/aryl substituents .

Oxidation and Derivatization

-

Oxidation to nitro derivatives :

Controlled oxidation with KMnO₄ converts the amine to a nitro group, enabling further functionalization . -

Schiff base formation :

Condensation with aldehydes produces imine-linked derivatives for coordination chemistry .

Biological Activity-Driven Modifications

-

Anticancer agents :

Substitution with CDK2-targeting pyrimidine moieties enhances kinase inhibition (e.g., Kᵢ = 0.005 µM for compound 15 ) . -

Antimicrobial derivatives :

Thiazole-pyrazole hybrids exhibit MIC values < 10 µg/mL against Staphylococcus aureus .

Key Synthetic Routes

Structural Insights

-

DFT studies : Electron density maps reveal charge localization at N4 (pyrazole) and S1 (thiazole), guiding reactivity predictions .

-

X-ray crystallography : Confirms planar geometry of thiazole-pyrazole hybrids (e.g., C–S bond length: 1.68 Å) .

This compound’s versatility in forming pharmacologically relevant heterocycles underscores its importance in medicinal chemistry. Future research should explore enantioselective transformations and in vivo efficacy of its derivatives.

科学的研究の応用

Synthesis and Characterization

The synthesis of 3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine typically involves multi-step reactions that combine thiazole and pyrazole moieties. Various synthetic routes have been explored, often yielding derivatives with enhanced biological properties. For instance, the compound can be synthesized through the reaction of thiazole derivatives with pyrazole precursors under specific conditions, resulting in high yields and purity .

Biological Activities

The compound exhibits a range of biological activities that make it a valuable candidate for drug development:

Antimicrobial Activity:

Research indicates that derivatives of this compound possess significant antimicrobial properties. In vitro studies have shown effectiveness against various pathogens, including bacteria and fungi. For example, certain derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against resistant strains .

Anti-inflammatory Properties:

Studies suggest that compounds containing the pyrazole structure exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes and reducing oxidative stress. This makes them potential candidates for treating inflammatory diseases .

Anticancer Potential:

The compound has been evaluated for its anticancer properties, with some derivatives showing promising antiproliferative effects against cancer cell lines. The mechanism often involves inducing apoptosis in malignant cells .

Antidiabetic Effects:

Recent investigations have highlighted the potential of thiazole and pyrazole derivatives in managing diabetes through their ability to modulate glucose metabolism and improve insulin sensitivity .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of thiazole-pyrazole derivatives:

作用機序

The mechanism of action of 3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological activity being investigated .

類似化合物との比較

Similar Compounds

Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and sulfathiazole.

Pyrazole Derivatives: Compounds containing the pyrazole ring, such as celecoxib and pyrazole itself.

Uniqueness

3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine is unique due to the combination of both thiazole and pyrazole rings in its structure. This dual-ring system can confer unique biological activities and chemical properties that are not present in compounds containing only one of these rings .

生物活性

3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring linked to a pyrazole moiety, which contributes to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, including its antimicrobial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H6N4S. The presence of nitrogen and sulfur atoms in its structure is significant for its biological activity. The compound's structure allows for various chemical transformations, enhancing its potential as a pharmaceutical agent.

The mechanism of action for this compound involves interactions with specific molecular targets. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The precise molecular targets and pathways are still under investigation but are critical for understanding its pharmacological potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi, making it a candidate for further development in treating infectious diseases.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | 0.5 μg/mL |

| Escherichia coli | 0.5 μg/mL | 1 μg/mL |

| Candida albicans | 0.75 μg/mL | 1.5 μg/mL |

These results indicate that the compound has potent activity against both gram-positive and gram-negative bacteria as well as fungal pathogens .

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity. Its effectiveness against various fungal strains suggests potential applications in treating fungal infections.

Case Study: Antifungal Efficacy

A study evaluated the antifungal activity of this compound against clinical isolates of Candida species. The results indicated that the compound inhibited the growth of Candida albicans with an MIC of 0.75 μg/mL, demonstrating its potential as an antifungal agent .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HT-29 | 20 | Inhibition of cell proliferation |

| Jurkat | 18 | Disruption of mitochondrial function |

The cytotoxicity observed in these studies suggests that the compound may induce apoptosis and inhibit cell growth through various mechanisms, including mitochondrial disruption .

Structure–Activity Relationship (SAR)

The unique structural features of this compound contribute to its diverse biological activities. The presence of both thiazole and pyrazole rings allows for enhanced interactions with biological targets compared to compounds containing only one of these rings.

Table 3: Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Thiamine (Vitamin B1) | Contains a thiazole ring | Essential nutrient |

| Celecoxib | Contains a pyrazole ring | Anti-inflammatory |

| 4-(6-amino-thiazolyl)-benzenesulfonamide | Thiazole linked to sulfonamide | Anticonvulsant |

This comparison highlights the distinct biological activity profiles associated with different structural modifications within thiazole-pyrazole derivatives .

特性

IUPAC Name |

5-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c7-4-3-9-10-5(4)6-8-1-2-11-6/h1-3H,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZVIAANOFKCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C2=C(C=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。